molecular formula C14H19NO2 B3286441 Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate CAS No. 82716-91-4

Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Cat. No.: B3286441
CAS No.: 82716-91-4
M. Wt: 233.31 g/mol
InChI Key: KRSUDBIZXKOKGA-UHFFFAOYSA-N
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Description

Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chemical compound with the molecular formula C14H19NO2. It is a derivative of tetrahydroisoquinoline, a structure commonly found in various natural alkaloids and synthetic compounds. This compound is often used as an intermediate in pharmaceutical synthesis due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves the condensation of a phenylethylamine derivative with an aldehyde to form an iminium intermediate, which is then reduced to yield the desired product . The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the correct formation of the intermediate and final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to achieve the desired yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions vary but often require specific temperatures, solvents, and catalysts to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It serves as a building block for compounds that can interact with biological systems.

    Medicine: It is a precursor in the synthesis of pharmaceutical agents with potential therapeutic effects.

    Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the structure of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its tert-butyl ester group, which provides specific steric and electronic properties that can influence its reactivity and interactions with other molecules. This makes it a valuable intermediate in various synthetic and industrial processes .

Properties

IUPAC Name

tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)12-8-10-6-4-5-7-11(10)9-15-12/h4-7,12,15H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSUDBIZXKOKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC2=CC=CC=C2CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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